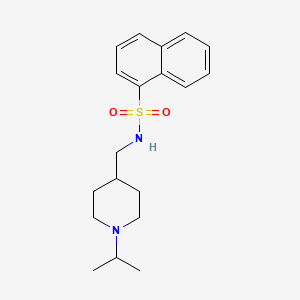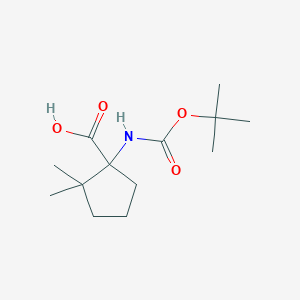![molecular formula C5H7NO4 B2472577 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid CAS No. 749205-02-5](/img/structure/B2472577.png)
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid
Overview
Description
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is a chemical compound with the molecular formula C5H7NO4. It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an oxazolidinone ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as oxazole and isoxazole derivatives, have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Based on the structural similarity to other oxazole and isoxazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions .
Biochemical Pathways
For instance, indole-3-acetic acid, a compound with a similar structure, has been reported to affect several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
Compounds with similar structures, such as nsaids (non-steroidal anti-inflammatory drugs), are generally well-absorbed and undergo extensive metabolism, often involving phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions .
Result of Action
It’s worth noting that acetic acid, a structurally related compound, has been reported to induce programmed cell death in yeast, suggesting that 2-[(4s)-2-oxo-1,3-oxazolidin-4-yl]acetic acid might have similar effects .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of serine or threonine derivatives with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process may involve the use of automated systems to monitor and adjust the reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or triethylamine are employed.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Reduced oxazolidinone compounds with altered ring structures.
Substitution: Ester or amide derivatives of the original compound.
Scientific Research Applications
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of antibiotics and other therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinone: The parent compound, known for its antibacterial properties.
Thiazolidinone: A similar compound with a sulfur atom in the ring, used in anti-inflammatory and anticancer research.
Pyrrolidinone: Another related compound with a nitrogen atom in the ring, used in the synthesis of pharmaceuticals.
Uniqueness
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the oxazolidinone ring and the acetic acid moiety allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)1-3-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTORHUZEPTHGB-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749205-02-5 | |
| Record name | 2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole](/img/structure/B2472496.png)

![3-chloro-4-fluoro-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide](/img/structure/B2472498.png)
![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/new.no-structure.jpg)

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)


![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2472515.png)

